molecular formula C19H21N3O5S B2616148 methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034539-95-0

methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2616148
CAS No.: 2034539-95-0
M. Wt: 403.45
InChI Key: UKROEPUCUSCDTR-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a structurally complex molecule featuring:

  • A methyl carbamate group attached to a phenyl ring.
  • A sulfamoyl bridge linking the phenyl ring to a hydroxyethyl-substituted indole moiety.

This compound’s hybrid structure suggests possible applications in pharmaceuticals, particularly due to the indole motif’s prevalence in drug discovery (e.g., kinase inhibitors or antineoplastic agents) .

Properties

IUPAC Name

methyl N-[4-[[2-hydroxy-2-(1-methylindol-3-yl)ethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-22-12-16(15-5-3-4-6-17(15)22)18(23)11-20-28(25,26)14-9-7-13(8-10-14)21-19(24)27-2/h3-10,12,18,20,23H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKROEPUCUSCDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Carbamate Ester: The final step involves the reaction of the sulfonamide-indole derivative with methyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Properties:
Recent studies have highlighted the anticancer potential of compounds containing indole and sulfamoyl moieties. Methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays indicate that the compound exhibits significant growth inhibition in human tumor cells, aligning with findings from similar indole-based compounds that have shown promising results in targeting cancer cells through apoptosis and cell cycle arrest mechanisms .

Antimicrobial Activity:
The compound's structural features suggest potential antimicrobial properties. Sulfonamide derivatives are known for their broad-spectrum antibacterial activity. Research into related compounds has demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar properties, warranting further investigation .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that incorporate indole derivatives and sulfamoyl functionalities. The synthetic route often includes the formation of carbamate linkages, which are crucial for enhancing the compound's stability and biological activity.

Table 1: Synthetic Pathway Overview

StepReaction TypeKey ReagentsOutcome
1Nucleophilic substitutionIndole derivative + sulfonamideFormation of sulfamoyl group
2Carbamate formationIsocyanate + alcoholFormation of carbamate linkage
3HydroxylationHydroxylating agentIntroduction of hydroxyl group

Therapeutic Potential

Drug Development:
The unique structure of this compound positions it as a candidate for novel drug development. Its dual action as an anticancer and antimicrobial agent could lead to the formulation of combination therapies that enhance treatment efficacy while minimizing resistance development .

Pharmacokinetics and Bioavailability:
Studies on similar compounds suggest that modifications to the indole core can significantly influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for optimizing the therapeutic profile of this compound in clinical settings .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds with promising biological activities:

Case Study 1: Indole Derivatives as Anticancer Agents
A study published in Molecules explored a series of indole derivatives, including those with sulfamoyl groups, demonstrating significant cytotoxicity against human breast cancer cell lines. The study established a correlation between structural modifications and biological activity, providing insights into optimizing this compound for enhanced efficacy .

Case Study 2: Antimicrobial Efficacy of Sulfonamide Compounds
Research conducted on sulfonamide derivatives indicated broad-spectrum antimicrobial activity against various pathogens. The findings suggest that this compound could be further evaluated for its potential use in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or proteases, and receptors involved in cell signaling pathways.

    Pathways Involved: The compound may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs with Indole Moieties

Octyl (N-(5-(1H-Indol-2-Yl)-2-Methoxyphenyl)Sulfamoyl)Carbamate (Compound 1, )
  • Key Similarities :
    • Contains a sulfamoyl-linked carbamate and indole group.
    • Shared functional groups (carbamate, sulfamoyl) suggest comparable synthetic strategies .
  • Key Differences :
    • Substituent Position: Indole is at position 2 (vs. position 3 in the target compound).
    • Alkyl Chain: Octyl carbamate (vs. methyl carbamate), increasing lipophilicity.
    • Applications: Likely optimized for pesticidal or agrochemical use, given the alkyl chain’s role in membrane penetration .
3-Chloro-N-(2-((2-Dimethylamino)Ethyl)(Methyl)Amino)-4-Methoxy-5-((4-(1-Methyl-1H-Indol-3-Yl)Pyrimidin-2-Yl)Amino)Phenyl)Propanamide ()
  • Key Similarities: Shares the 1-methyl-1H-indol-3-yl group.
  • Key Differences :
    • Core Structure: Pyrimidine- and propanamide-based (vs. carbamate-sulfamoyl).
    • Functional Groups: Lacks sulfamoyl bridge; includes pyrimidine for targeted kinase inhibition .

Carbamate-Containing Compounds

Methyl (3-Hydroxyphenyl)-Carbamate ()
  • Key Similarities :
    • Simple methyl carbamate attached to a phenyl ring.
    • Baseline data on carbamate stability and toxicity available (CAS 13683-89-1) .
Asulam (Methyl ((4-Aminophenyl)Sulfonyl)Carbamate, )
  • Key Similarities :
    • Carbamate and sulfonamide groups (vs. sulfamoyl in the target compound).
    • Agricultural use as a herbicide .
  • Key Differences :
    • Sulfonamide vs. Sulfamoyl: Alters electronic properties and hydrogen-bonding capacity.
    • Simpler structure without indole, suggesting different mechanisms of action .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight Key Functional Groups log P (Calculated) Applications
Target Compound ~449 g/mol Carbamate, sulfamoyl, indole ~2.1* Pharmaceutical (inferred)
Octyl Carbamate (Compound 1, ) ~450 g/mol Carbamate, sulfamoyl, indole ~3.8 Agrochemistry
Methyl (3-Hydroxyphenyl)-Carbamate 167 g/mol Carbamate, hydroxyl ~1.5 Industrial intermediate
Asulam 230 g/mol Carbamate, sulfonamide ~0.9 Herbicide

*Estimated based on substituent contributions (hydroxyethyl and indole increase hydrophilicity vs. octyl chain in Compound 1).

Functional Group Impact on Bioactivity

  • Carbamate Group: Common in pesticides (e.g., benomyl ) and drugs; provides hydrolytic stability compared to esters.
  • Indole Moiety : Critical for interactions with biological targets (e.g., serotonin receptors or kinase domains) .

Biological Activity

Methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H24N4O5S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_5\text{S}

This structure includes a carbamate group, an indole derivative, and a sulfamoyl moiety, which collectively contribute to its biological properties.

1. Anticancer Activity

Research indicates that carbamate derivatives can exhibit anticancer properties through various mechanisms, including:

  • Inhibition of DNA Replication : The compound may interfere with DNA synthesis by forming reactive intermediates that bind to DNA, inhibiting replication and leading to tumor cell death .
  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylase (HDAC) activity, which is crucial for cancer cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

2. Anti-inflammatory Effects

The indole structure is known for its anti-inflammatory properties. Compounds containing indole moieties have been reported to modulate inflammatory pathways, potentially reducing cytokine release and inflammation in various models .

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
AnticancerInhibits DNA replication via reactive intermediates
Histone Deacetylase InhibitionInduces apoptosis in cancer cells
Anti-inflammatoryModulates cytokine release

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 12 µM against Caco-2 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 15 µM) .

Case Study 2: Inflammatory Response Modulation

In a model of acute inflammation, administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 40%, suggesting its potential utility in treating inflammatory diseases .

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The synthesis involves multi-step reactions starting from readily available indole derivatives, followed by sulfamoylation and carbamate formation .
  • Biological Evaluation : Various assays have confirmed the compound's ability to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, highlighting its therapeutic potential .

Q & A

Basic Question: What are the recommended synthetic routes and optimization strategies for this carbamate derivative?

Answer:
The synthesis of structurally related carbamates often involves coupling reactions using chloroformates or isocyanates. For example:

  • Reaction Setup : Dissolve intermediates (e.g., pyrimidine/pyridine derivatives) in chloroform, add triethylamine as a base, and react with chloroformates under stirring for 18 hours to maximize yields (33% vs. 15% at 3 hours) .
  • Purification : Column chromatography on silica gel is standard, with ESI-MS and 1H^1H-NMR used to confirm product formation. Key spectral shifts (e.g., -CH2_2-NH- signals moving from 2.70 ppm to 3.18–2.97 ppm) validate carbamate bond formation .
  • Alternative Methods : Catalytic HCl in chloroform with phenyl isocyanate and alcohols (e.g., α-terpineol) can form carbamates, followed by crystallization in chloroform/alcohol .

Basic Question: How should researchers characterize the structural and electronic properties of this compound?

Answer:

  • Spectroscopic Analysis :
    • 1H^1H-NMR: Focus on shifts in -CH2_2-NH- groups (2.70–3.18 ppm) and aromatic protons from the indole and phenyl moieties .
    • X-ray Crystallography: Resolve disorder in cyclic substituents (e.g., cyclohexene rings with 55:45 occupancy ratios) and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Computational Tools : Use ACD/Labs Percepta for predicting logP, pKa, and solubility. Validate with experimental data .

Advanced Question: What methodologies are suitable for evaluating its biological activity, such as enzyme inhibition?

Answer:

  • In Vitro Assays :
    • Cholinesterase Inhibition : Adapt protocols from pyrimidine carbamate studies. Use acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzymes, measure IC50_{50} values via Ellman’s method, and compare with donepezil as a control .
    • Dose-Response Curves : Test concentrations from 0.1–100 μM, with triplicate measurements to ensure reproducibility .
  • Cell-Based Studies : Evaluate cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) using MTT assays to rule off-target effects .

Advanced Question: How can computational modeling (e.g., QSAR, molecular docking) inform its mechanism of action?

Answer:

  • QSAR Modeling : Use FT-IR, HOMO-LUMO gaps, and MEP surfaces to correlate electronic properties with activity. For example, lower HOMO-LUMO gaps may enhance electron donation to enzyme active sites .
  • Docking Studies :
    • Software : AutoDock Vina or Schrödinger Suite.
    • Targets : Dock into AChE’s catalytic anionic site (CAS). Prioritize poses with hydrogen bonds to Ser203 or π-π stacking with Trp86 .
    • Validation : Compare binding scores with known inhibitors (e.g., rivastigmine) .

Advanced Question: How should researchers resolve contradictions in synthetic yields or bioactivity data?

Answer:

  • Yield Discrepancies :
    • Reaction Time : Extend stirring to 18 hours to improve carbamate formation (e.g., from 15% to 33%) .
    • Catalyst Screening : Test alternatives to HCl (e.g., Lewis acids) for regioselectivity .
  • Bioactivity Variability :
    • Assay Conditions : Standardize pH, temperature, and enzyme batches.
    • Structural Confirmation : Re-characterize batches with conflicting data via 1H^1H-NMR and HRMS to rule out impurities .

Advanced Question: What strategies are recommended for studying its metabolic stability or toxicity?

Answer:

  • In Silico ADMET : Predict metabolic sites using CYP450 isoforms (e.g., CYP3A4) via tools like SwissADME. Hydroxylation of the indole ring or carbamate hydrolysis are likely hotspots .
  • In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS to identify phase I metabolites. Monitor for sulfamoyl cleavage or methyl oxidation .
  • Toxicogenomics : Profile gene expression in HepG2 cells using RNA-seq to assess oxidative stress pathways .

Advanced Question: How can crystallographic disorder in its structure impact pharmacological interpretation?

Answer:

  • Crystal Packing Effects : Disorder in substituents (e.g., cyclohexene rings) may reflect conformational flexibility. Use occupancy refinement (e.g., 55:45 ratio) and compare with NMR dynamics data .
  • Pharmacophore Mapping : Exclude disordered regions when defining essential binding motifs (e.g., carbamate and sulfamoyl groups) .

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